molecular formula C21H28O2 B13847729 Delta4-Tibolone-13C,d3

Delta4-Tibolone-13C,d3

Cat. No.: B13847729
M. Wt: 316.5 g/mol
InChI Key: WAOKMNBZWBGYIK-SEZPNPRHSA-N
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Description

Delta4-Tibolone-13C,d3, also known as (7α,17α)-17-Hydroxy-7-(methyl-13C,d3)-19-norpregn-4-en-20-yn-3-one, is a synthetic steroid compound. It is a stable isotope-labeled version of Delta4-Tibolone, which is a metabolite of Tibolone. Tibolone is a synthetic steroid with estrogenic, androgenic, and progestogenic properties, primarily used in hormone replacement therapy for postmenopausal women .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Delta4-Tibolone-13C,d3 involves multiple steps, starting from the appropriate steroid precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Delta4-Tibolone-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

Delta4-Tibolone-13C,d3 has several scientific research applications, including:

Mechanism of Action

Delta4-Tibolone-13C,d3 exerts its effects through its metabolites, which interact with various steroid hormone receptors. Upon ingestion, Tibolone is rapidly converted into three major metabolites: 3α-hydroxy-Tibolone, 3β-hydroxy-Tibolone, and Delta4-Tibolone. These metabolites exhibit estrogenic, androgenic, and progestogenic activities by binding to their respective receptors. The specific tissue effects are determined by the local enzymatic activity and receptor expression .

Comparison with Similar Compounds

Similar Compounds

    Tibolone: The parent compound of Delta4-Tibolone-13C,d3, used in hormone replacement therapy.

    3α-Hydroxy-Tibolone: An estrogenic metabolite of Tibolone.

    3β-Hydroxy-Tibolone: Another estrogenic metabolite of Tibolone.

Uniqueness

This compound is unique due to its stable isotope labels (13C and d3), which make it particularly useful in analytical studies. These labels allow for precise tracking and quantification of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .

Properties

Molecular Formula

C21H28O2

Molecular Weight

316.5 g/mol

IUPAC Name

(7R,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7-(trideuterio(113C)methyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,12-13,16-19,23H,5-11H2,2-3H3/t13-,16+,17-,18+,19-,20+,21+/m1/s1/i2+1D3

InChI Key

WAOKMNBZWBGYIK-SEZPNPRHSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C#C)O

Origin of Product

United States

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